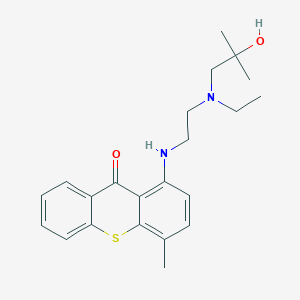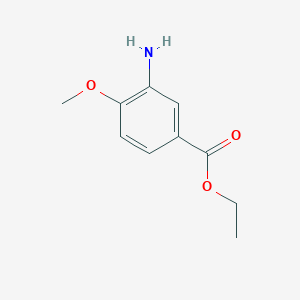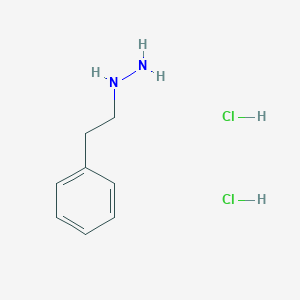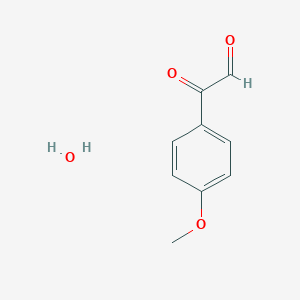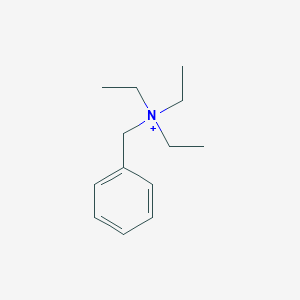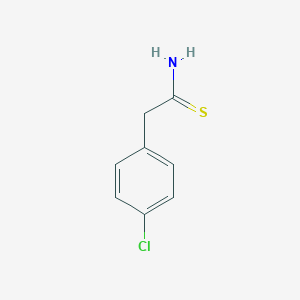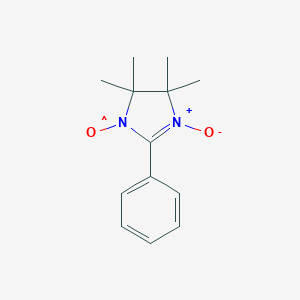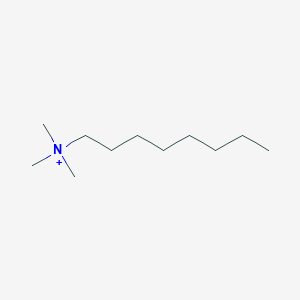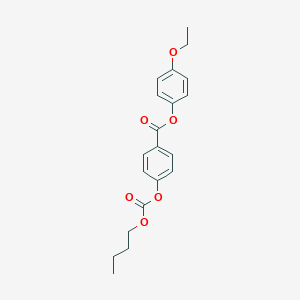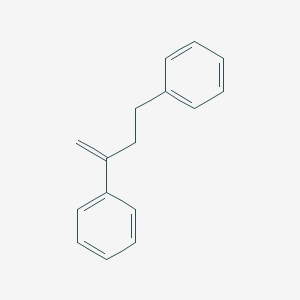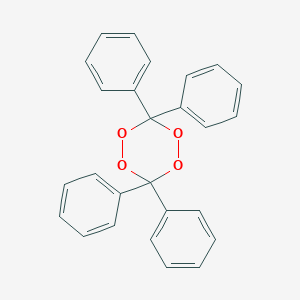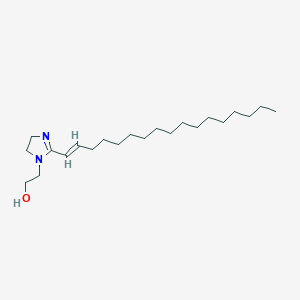
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol is a complex organic compound that features both an imidazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the imidazole ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, where a suitable reducing agent such as sodium borohydride (NaBH4) is used to reduce a carbonyl group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aliphatic chain can undergo substitution reactions, where halogen atoms can be introduced using halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of imidazoline derivatives
Substitution: Formation of halogenated aliphatic chains
Scientific Research Applications
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol involves its interaction with biological membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The imidazole ring can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((1E)-1-Hexadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
- 2-(2-((1E)-1-Octadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
- 2-(2-((1E)-1-Nonadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific chain length and the presence of both an imidazole ring and a hydroxyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
17158-54-2 |
|---|---|
Molecular Formula |
C22H42N2O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3 |
InChI Key |
BNGLZYYFFZFNDJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
Key on ui other cas no. |
17158-54-2 27136-73-8 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


